molecular formula C12H11BrO3 B11842093 Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate

Cat. No.: B11842093
M. Wt: 283.12 g/mol
InChI Key: GORUYNZYBDJIKF-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C12H11BrO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate typically involves the bromination of 5-ethylbenzofuran-4-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, and the esterification process may require an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in viral replication, making them potential antiviral agents. Additionally, they can interact with cellular receptors and signaling pathways to exert anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-2-methylbenzofuran-4-carboxylate
  • Ethyl 6-bromo-5-methylbenzofuran-4-carboxylate
  • Methyl 5-ethylbenzofuran-4-carboxylate

Uniqueness

Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group at specific positions on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 6-bromo-5-ethyl-1-benzofuran-4-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-3-7-9(13)6-10-8(4-5-16-10)11(7)12(14)15-2/h4-6H,3H2,1-2H3

InChI Key

GORUYNZYBDJIKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br

Origin of Product

United States

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